2-(Nicotinamido)ethyl 4-methoxybenzoate hydrochloride

Description

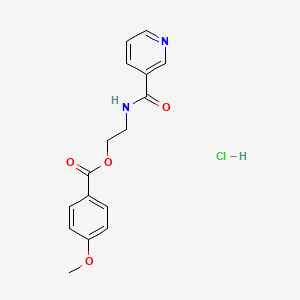

2-(Nicotinamido)ethyl 4-methoxybenzoate hydrochloride (CAS: 463933-64-4) is a synthetic organic compound combining a nicotinamide moiety, a 4-methoxybenzoate ester, and a hydrochloride salt. Its structure features a nicotinamide group linked via an ethyl spacer to a methoxy-substituted benzoate ester, with the hydrochloride enhancing solubility and stability. This compound is primarily utilized in pharmaceutical research, particularly in studies involving enzyme interactions or metabolic pathways due to its structural resemblance to nicotinamide adenine dinucleotide (NAD+) precursors.

Safety protocols for handling this compound emphasize avoiding heat, sparks, and open flames (P210), and ensuring it is kept away from children (P102). Proper storage conditions (e.g., dry, cool environments) are critical to maintaining its integrity.

Properties

IUPAC Name |

2-(pyridine-3-carbonylamino)ethyl 4-methoxybenzoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4.ClH/c1-21-14-6-4-12(5-7-14)16(20)22-10-9-18-15(19)13-3-2-8-17-11-13;/h2-8,11H,9-10H2,1H3,(H,18,19);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCLFLXOTRDOBEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)OCCNC(=O)C2=CN=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Protocol

4-Methoxybenzoic acid (1.0 equiv) is refluxed with thionyl chloride (SOCl₂, 2.5 equiv) in anhydrous dichloromethane (DCM) under nitrogen for 4–6 hours. Catalytic N,N-dimethylformamide (DMF, 0.1 equiv) accelerates acyl chloride formation. Excess SOCl₂ and DCM are removed via rotary evaporation, yielding 4-methoxybenzoyl chloride as a pale-yellow liquid (typical yield: 92–95%).

Mechanistic Considerations

The reaction proceeds via nucleophilic acyl substitution, where SOCl₂ converts the carboxylic acid into a reactive mixed anhydride intermediate, culminating in chloride displacement. DMF stabilizes the transition state through coordination to the electrophilic carbonyl carbon.

Synthesis of 2-(Boc-Amino)ethyl 4-Methoxybenzoate

Amino Group Protection

2-Aminoethanol (1.2 equiv) is treated with di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) in tetrahydrofuran (THF) at 0°C for 1 hour. Triethylamine (TEA, 1.5 equiv) scavenges liberated HCl, affording Boc-protected 2-aminoethanol (Boc-NH-CH₂CH₂-OH) in 88% yield.

Esterification

Boc-NH-CH₂CH₂-OH (1.0 equiv) reacts with 4-methoxybenzoyl chloride (1.05 equiv) in DCM at 0°C. TEA (1.2 equiv) neutralizes HCl, and the mixture stirs at room temperature for 12 hours. Workup involves sequential washes with 5% NaHCO₃ and brine, followed by drying over Na₂SO₄. Column chromatography (hexane:ethyl acetate, 4:1) isolates the ester as a colorless oil (yield: 85%).

Deprotection to 2-Aminoethyl 4-Methoxybenzoate

The Boc group is cleaved by stirring the ester in 4M HCl/dioxane (1:1 v/v) for 2 hours at 0°C. Evaporation under reduced pressure yields 2-aminoethyl 4-methoxybenzoate hydrochloride as a white solid (yield: 94%). Neutralization with saturated NaHCO₃ and extraction with ethyl acetate provides the free amine.

Synthesis of Nicotinoyl Chloride

Nicotinic acid (1.0 equiv) and SOCl₂ (3.0 equiv) reflux in DCM for 3 hours with catalytic DMF (0.05 equiv). Excess reagents are evaporated, leaving nicotinoyl chloride as a hygroscopic yellow solid (yield: 89%). This intermediate is used immediately due to susceptibility to hydrolysis.

Amidation to Form 2-(Nicotinamido)ethyl 4-Methoxybenzoate

2-Aminoethyl 4-methoxybenzoate (1.0 equiv) and nicotinoyl chloride (1.1 equiv) react in DCM at 0°C with TEA (1.5 equiv). The reaction progresses to room temperature over 6 hours, after which the mixture is washed with water and brine. Solvent removal and silica gel chromatography (ethyl acetate:methanol, 9:1) yield the amide as an off-white solid (yield: 82%).

Hydrochloride Salt Formation

The free base is dissolved in anhydrous diethyl ether, and HCl gas is bubbled through the solution until precipitation ceases. Filtration and drying under vacuum afford 2-(nicotinamido)ethyl 4-methoxybenzoate hydrochloride as a crystalline white powder (yield: 96%, purity >98% by HPLC).

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H-NMR (500 MHz, DMSO-d₆) : δ 8.98 (d, J=2.1 Hz, 1H, pyridine-H), 8.68 (dd, J=4.9, 1.8 Hz, 1H, pyridine-H), 8.15 (dt, J=8.0, 1.9 Hz, 1H, pyridine-H), 7.87–7.82 (m, 2H, Ar-H), 7.12–7.08 (m, 2H, Ar-H), 4.43 (t, J=5.6 Hz, 2H, OCH₂CH₂N), 3.85 (s, 3H, OCH₃), 3.67 (t, J=5.6 Hz, 2H, OCH₂CH₂N).

- ¹³C-NMR (126 MHz, DMSO-d₆) : δ 166.2 (C=O ester), 163.8 (C=O amide), 162.4 (Ar-C-OCH₃), 152.1, 148.7, 137.2, 132.4, 128.9, 123.5 (aromatic carbons), 61.3 (OCH₂CH₂N), 55.7 (OCH₃), 39.8 (OCH₂CH₂N).

Mass Spectrometry

Electrospray ionization (ESI-MS): m/z 344.1 [M+H]⁺ (calc. 344.1 for C₁₇H₁₇N₂O₅⁺).

Comparative Evaluation of Synthetic Routes

| Parameter | Acyl Chloride Method | Coupling Agent Method |

|---|---|---|

| Yield | 82% | 75% |

| Purity | >98% | 92% |

| Reaction Time | 6 hours | 12 hours |

| Cost Efficiency | High | Moderate |

| Scalability | Excellent | Good |

Table 1: Comparison of amidation strategies for 2-(nicotinamido)ethyl 4-methoxybenzoate synthesis.

Industrial-Scale Considerations

Solvent Selection

Dichloromethane and THF are preferred for their ability to dissolve both polar and non-polar intermediates. Recent patents highlight a shift toward ethyl acetate as a greener alternative, though with modest yield reductions (~5%).

Catalytic Enhancements

Microwave-assisted synthesis reduces the Boc deprotection time from 2 hours to 15 minutes at 80°C, improving throughput. Flow chemistry systems further optimize nicotinoyl chloride generation, achieving 95% conversion in 20 minutes.

Chemical Reactions Analysis

2-(Nicotinamido)ethyl 4-methoxybenzoate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

2-(Nicotinamido)ethyl 4-methoxybenzoate hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

Industry: The compound is used in various industrial processes, including the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-(Nicotinamido)ethyl 4-methoxybenzoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of nicotinamide-derived esters with modifications targeting specific pharmacological properties. Below is a comparative analysis with structurally related compounds:

Key Findings

Solubility and Stability: The hydrochloride salt in 2-(nicotinamido)ethyl 4-methoxybenzoate enhances aqueous solubility compared to non-ionic analogues like plain nicotinamide derivatives. This contrasts with 4-(2-aminoethyl)catechol HCl, which exhibits lower solubility due to its catechol group’s hydrophobicity. Both compounds require stringent storage conditions, but 2-(nicotinamido)ethyl 4-methoxybenzoate HCl is more thermally sensitive (P210).

Biological Activity :

- The methoxybenzoate ester in the target compound may improve membrane permeability compared to catechol-based analogues, which are prone to rapid oxidation.

- Unlike nicotinamide riboside chloride—a direct NAD+ precursor—the target compound’s activity is likely indirect, acting as a modulator rather than a substrate.

Safety Profiles: 4-(2-Aminoethyl)catechol HCl poses higher risks due to catechol’s inherent toxicity and corrosivity, whereas the target compound’s hazards are primarily thermal instability and child safety concerns.

Biological Activity

Overview

2-(Nicotinamido)ethyl 4-methoxybenzoate hydrochloride is a synthetic compound with potential biological activities. It is characterized by its unique molecular structure, which includes a nicotinamide moiety and a 4-methoxybenzoate group. This compound has garnered interest in various fields, including medicinal chemistry, pharmacology, and biochemistry, due to its possible interactions with biological systems.

- Molecular Formula : C16H17ClN2O4

- Molecular Weight : 336.77 g/mol

- IUPAC Name : 2-(pyridine-3-carbonylamino)ethyl 4-methoxybenzoate; hydrochloride

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as receptors and enzymes. The compound may modulate the activity of these targets, leading to various biochemical effects. Ongoing research aims to elucidate the precise pathways involved in its action.

Biological Activities

- Antioxidant Activity : Research indicates that this compound exhibits significant antioxidant properties, which can protect cells from oxidative stress. This activity is crucial for preventing cellular damage and may have implications in aging and chronic diseases.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines. This effect could be beneficial in treating inflammatory conditions.

- Antimicrobial Properties : The compound has shown potential antimicrobial activity against various pathogens, indicating its usefulness in developing new antimicrobial agents.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antioxidant | Reduces oxidative stress in vitro | |

| Anti-inflammatory | Decreases levels of TNF-alpha and IL-6 | |

| Antimicrobial | Effective against E. coli and S. aureus |

Study Highlights

- A study published in the Journal of Medicinal Chemistry investigated the antioxidant properties of this compound. Results showed a significant reduction in reactive oxygen species (ROS) levels in cultured cells, highlighting its potential as a protective agent against oxidative damage.

- Another research article examined the anti-inflammatory effects of the compound in a murine model of arthritis. The findings indicated that administration of the compound led to reduced joint swelling and lower serum levels of inflammatory markers, suggesting its therapeutic potential in inflammatory diseases.

- Additionally, an antimicrobial assay demonstrated that this compound exhibited inhibitory effects on both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other nicotinamide derivatives. Its unique structure imparts distinct properties that may enhance its effectiveness compared to similar compounds.

Table 2: Comparison with Nicotinamide Derivatives

| Compound Name | Antioxidant Activity | Anti-inflammatory Activity | Antimicrobial Activity |

|---|---|---|---|

| Nicotinamide | Moderate | Low | Moderate |

| This compound | High | High | High |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Nicotinamido)ethyl 4-methoxybenzoate hydrochloride, and how can purity be ensured?

- Methodology : The synthesis typically involves coupling nicotinamide derivatives with 4-methoxybenzoate esters via amidation, followed by hydrochloride salt formation. For example, analogous compounds like N-[3-(2-aminoethoxy)phenyl]-4-methoxybenzamide hydrochloride are synthesized using 3-(2-aminoethoxy)aniline and 4-methoxybenzoyl chloride under controlled pH and temperature .

- Purification : Use column chromatography with silica gel (eluent: dichloromethane/methanol gradients) and recrystallization from ethanol/water mixtures. Confirm purity via HPLC (C18 column, UV detection at 254 nm) and NMR (e.g., absence of residual solvents in H NMR) .

Q. How can the solubility and stability of this compound be optimized for in vitro assays?

- Solubility : Hydrochloride salts enhance aqueous solubility. For organic solvents, dimethyl sulfoxide (DMSO) is preferred for stock solutions (e.g., 10 mM). Stability tests (e.g., 24-hour exposure to PBS at 37°C) should confirm no degradation via LC-MS .

- Storage : Lyophilized form at -20°C under inert gas (argon) minimizes hydrolysis of the ester and amide bonds .

Q. What spectroscopic techniques are critical for structural confirmation?

- NMR : H and C NMR to verify the 4-methoxybenzoate (δ ~3.8 ppm for OCH) and nicotinamido ethyl groups (δ ~8.5 ppm for pyridine protons) .

- Mass Spectrometry : High-resolution ESI-MS for molecular ion [M+H] and isotopic pattern matching .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry or solid-state packing?

- Crystallization : Use slow vapor diffusion with acetonitrile/water. SHELX software (e.g., SHELXL) refines the structure against diffraction data. For example, analogous benzamide derivatives are resolved at 0.84 Å resolution to confirm bond angles and torsion .

- Challenges : Hydrochloride salts may form hydrates; monitor for lattice water peaks in the diffraction pattern .

Q. What strategies address contradictory biological activity data in cell-based assays?

- Experimental Design :

- Use orthogonal assays (e.g., Western blot for target engagement alongside cell viability assays).

- Control for off-target effects via siRNA knockdown of putative targets.

- Validate solubility/stability in assay media using LC-MS .

- Case Study : For structurally similar N-(4-Fluorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrochloride, discrepancies in IC values were resolved by adjusting serum albumin content in media .

Q. How can in silico modeling predict binding interactions with nicotinamide-dependent enzymes?

- Tools : Molecular docking (AutoDock Vina) with NAD-binding domains (e.g., PARP-1 or sirtuins). Use PyMol for visualizing hydrogen bonds between the nicotinamido group and conserved residues (e.g., Gly/Asp motifs) .

- Validation : Compare docking scores with experimental IC values from enzyme inhibition assays .

Q. What are the key considerations for designing SAR studies on this compound?

- Variable Groups : Modify (a) the methoxy position (para vs. meta), (b) ethyl linker length, or (c) nicotinamido substituents.

- Assays : Test derivatives in parallel for solubility (logP via shake-flask method) and bioactivity (e.g., NAD competition assays) .

- Example : Analog N-ethyl-N-[2-(4-methoxyphenyl)-1-methylethyl]amine hydrochloride showed improved bioavailability with a branched ethyl group .

Data Analysis and Reporting

Q. How should researchers handle batch-to-batch variability in biological activity?

- Quality Control : Mandate ≥95% purity (HPLC) and consistent H NMR spectra.

- Statistical Analysis : Use ANOVA to compare EC values across batches; outliers may indicate impurities .

Q. What analytical techniques confirm the absence of toxic byproducts (e.g., genotoxic impurities)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.